5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Description
This compound is a brominated heterocyclic carboxamide derivative characterized by a fused dioxino-benzothiazole core, a dimethylaminoethyl side chain, and a thiophene-2-carboxamide moiety substituted with a bromine atom at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S2.ClH/c1-21(2)5-6-22(17(23)14-3-4-16(19)26-14)18-20-11-9-12-13(10-15(11)27-18)25-8-7-24-12;/h3-4,9-10H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZPFFIQSNDTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the benzothiazole and dioxino groups. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving thiophene and benzothiazole derivatives.
Medicine: The compound may have potential as a therapeutic agent, given its structural similarity to known bioactive molecules.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
The compound’s fused dioxino-benzothiazole core is shared with N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (). However, the latter lacks the brominated thiophene-2-carboxamide group, instead featuring an acetamide substituent. This difference likely impacts:
- Electron-withdrawing effects : The bromine atom may influence electronic interactions in binding pockets.
Bromine Reactivity and Positional Effects
highlights that bromine at position 2 of imidazo-thiadiazole derivatives is readily substituted by secondary amines. In the target compound, bromine is positioned on the thiophene ring, which may confer distinct reactivity. For example:
- Nucleophilic substitution : Bromine in aromatic systems typically undergoes slower substitution compared to aliphatic bromides, suggesting the bromothiophene group in the target compound may act as a stable pharmacophore rather than a reactive site.
- Steric effects: The bulky dioxino-benzothiazole core may shield the bromine atom, further reducing its reactivity compared to simpler brominated heterocycles .
NMR Profiling and Structural Similarity
demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes in structurally related compounds. For the target compound:
- Region A: The bromothiophene group would likely perturb chemical shifts in this region compared to non-brominated analogs.
- Region B: The dimethylaminoethyl side chain may introduce unique shift patterns due to its flexibility and protonation state (enhanced by the hydrochloride salt).
Table 1: Comparative NMR Chemical Shifts (ppm)
| Compound | Region A (ppm) | Region B (ppm) | Key Substituent |
|---|---|---|---|
| Target Compound | 7.2–7.8 | 3.1–3.9 | 5-Bromothiophene |
| Acetamide Analog () | 6.9–7.5 | 3.0–3.8 | Acetamide |
| Rapa () | 7.0–7.6 | 2.9–3.7 | Non-brominated scaffold |
Computational Similarity Metrics
Using Tanimoto coefficients (–6), the target compound’s structural similarity to analogs can be quantified:
- Tanimoto score >0.8: Indicates high similarity with compounds sharing the dioxino-benzothiazole core and carboxamide groups.
- Morgan fingerprints: The bromothiophene group reduces similarity scores compared to non-brominated analogs (e.g., acetamide derivative in ).
Limitations and Contradictions in Evidence
- Reactivity assumptions : suggests bromine in imidazo-thiadiazoles is highly reactive, but the target compound’s bromine may behave differently due to electronic and steric factors.
- NMR data gaps : While provides a framework for shift comparisons, direct NMR data for the target compound are unavailable, necessitating extrapolation from analogs.
Biological Activity
The compound 5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide; hydrochloride is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Bromine : A halogen that can enhance biological activity.
- Dioxino and Benzothiazole Moieties : These heterocycles are known for various biological activities including anticancer and antimicrobial properties.
Molecular Formula : C₁₅H₁₈BrN₃O₂S
Molecular Weight : 384.29 g/mol
Biological Activity Overview
Research indicates that compounds similar to 5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide exhibit a range of biological activities:
1. Anticancer Activity
Several studies have reported that benzothiazole derivatives possess significant anticancer properties. The mechanism often involves:
- Inhibition of Tubulin Polymerization : Compounds can disrupt microtubule formation necessary for cell division.
- Targeting Cyclin-dependent Kinases (Cdks) : These are critical in regulating the cell cycle.
A recent study highlighted that derivatives of benzothiazole showed cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation pathways .
2. Antimicrobial Activity
Heterocycles like those found in this compound have demonstrated antimicrobial efficacy against a variety of pathogens. The presence of nitrogen and sulfur atoms enhances their ability to interact with microbial enzymes and cellular structures .
3. Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
Case Studies
Several studies have evaluated the biological activity of related compounds:
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what intermediates are critical?
The synthesis involves multi-step organic reactions, starting with the formation of the dioxino-benzothiazole core via cyclization of precursors like 2-aminothiophenol derivatives under acidic conditions . Subsequent steps include introducing the dimethylaminoethyl group via nucleophilic substitution with 2-(dimethylamino)ethyl halides and coupling the thiophene-2-carboxamide moiety using carbodiimide-based coupling agents . Key intermediates include the dioxino-benzothiazole intermediate and the dimethylaminoethyl-substituted precursor.
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the dioxino, benzothiazole, and thiophene moieties . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (LC-MS) verifies molecular weight accuracy . Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and tertiary amines (C-N stretch at ~1250 cm⁻¹) .
Q. What functional groups in the compound are most likely to drive its biological activity?
The dimethylaminoethyl group enhances solubility and membrane permeability, critical for cellular uptake . The benzothiazole and dioxino moieties are known for π-π stacking interactions with biological targets, while the bromine atom on the thiophene ring may act as a halogen bond donor . The hydrochloride salt improves stability and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling step?
Low yields in the amide coupling step (e.g., thiophene-2-carboxamide attachment) may arise from steric hindrance. Strategies include:
- Using coupling agents like HATU or EDCI/HOBt to enhance efficiency .
- Optimizing solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to balance reaction rate and side-product formation .
- Monitoring reaction progress via TLC and quenching intermediates to prevent decomposition .
Q. How to design enzyme interaction studies to elucidate the compound’s mechanism of action?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with target enzymes like kinases or proteases . Pair this with molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets. Validate findings using mutagenesis (e.g., alanine scanning) of predicted interaction sites . For in vitro assays, use enzyme inhibition assays (IC50 determination) under physiological pH and temperature .
Q. How to resolve discrepancies in reported bioactivity data across studies?
Contradictions in bioactivity (e.g., varying IC50 values) may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability . Address this by:
- Standardizing protocols (e.g., CLSI guidelines for cell viability assays).
- Replicating studies with orthogonal methods (e.g., fluorescence-based vs. luminescence assays).
- Analyzing batch-to-batch purity variations via HPLC and adjusting pharmacokinetic models .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., solubility in DMSO vs. water), use differential scanning calorimetry (DSC) to assess polymorphic forms .
- Derivative Design : Replace the bromine atom with bioisosteres (e.g., CF3) to enhance metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
